molecular formula C23H45N7O9 B1679292 Lysylthreonylthreonyllysylserine CAS No. 149128-48-3

Lysylthreonylthreonyllysylserine

Cat. No. B1679292
M. Wt: 563.6 g/mol
InChI Key: LDWBQGACJJOIKA-RHEFHGCGSA-N
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Description

Synthesis Analysis

This involves understanding the chemical reactions used to create the compound. It may involve multiple steps, each with its own reactants, products, and conditions .


Molecular Structure Analysis

This involves examining the compound’s molecular geometry, bond lengths and angles, and electronic structure .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. This can include its reactivity, what products it forms, and the conditions needed for these reactions .


Physical And Chemical Properties Analysis

This involves studying properties like the compound’s melting and boiling points, solubility, and stability. It can also include its spectroscopic properties .

Scientific Research Applications

Epigenetic Regulation and Therapeutic Targets in Cancer

  • Lysine-specific demethylase 1 (LSD1), an enzyme involved in epigenetic regulation, has been identified as a crucial factor in the self-renewal of leukemic stem cells in acute myeloid leukemia (AML). Research on LSD1 inhibitors suggests potential therapeutic applications in treating AML and possibly other cancers, indicating that peptides or compounds like LTTS might play a role in modulating similar pathways (Mould et al., 2015).

Metabolic Pathways and Antibiotic Production

  • Studies on lysine modifications, such as malonylation, reveal their significant impact on cellular metabolism and the production of therapeutic antibiotics. This suggests that LTTS could influence similar metabolic processes or antibiotic biosynthesis pathways (Xu et al., 2016).

Immunomodulation and Neurological Processes

  • The metabolism of lysophosphatidylserines (lyso-PSs), closely related to LTTS in structure, has been linked to immunological and neurological processes, suggesting that LTTS could have potential applications in modulating immune responses or treating neuroimmunological disorders (Kamat et al., 2014).

Receptor Agonism and G Protein-coupled Receptors (GPCRs)

  • Research on non-naturally occurring regio isomers of lysophosphatidylserine demonstrates potent agonistic activity toward GPCRs, highlighting the potential of peptides like LTTS to modulate receptor-mediated signaling pathways (Nakamura et al., 2020).

Fibrosis Treatment and Cellular Proliferation

  • Targeting lysyl oxidase-like 2 (LOXL2) has been shown to suppress hepatic fibrosis progression and accelerate its reversal, indicating that compounds influencing lysine modifications or related pathways could offer new therapeutic avenues for fibrosis treatment (Ikenaga et al., 2017).

Safety And Hazards

This involves understanding the risks associated with handling the compound. This can include toxicity information, safety precautions, and disposal methods .

Future Directions

This involves considering potential future research directions. This could include potential applications of the compound, unanswered questions about its properties or behavior, or new methods to synthesize it .

properties

IUPAC Name

(2S)-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S,3R)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-3-hydroxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H45N7O9/c1-12(32)17(30-22(37)18(13(2)33)29-19(34)14(26)7-3-5-9-24)21(36)27-15(8-4-6-10-25)20(35)28-16(11-31)23(38)39/h12-18,31-33H,3-11,24-26H2,1-2H3,(H,27,36)(H,28,35)(H,29,34)(H,30,37)(H,38,39)/t12-,13-,14+,15+,16+,17+,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDWBQGACJJOIKA-RHEFHGCGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)O)NC(=O)C(CCCCN)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CCCCN)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H45N7O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90164180
Record name Pentapeptide-4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90164180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

563.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-Serine, L-lysyl-L-threonyl-L-threonyl-L-lysyl-

CAS RN

149128-48-3
Record name Pentapeptide-4
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149128483
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pentapeptide-4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90164180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LYSYLTHREONYLTHREONYLLYSYLSERINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69B8BD4H9G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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